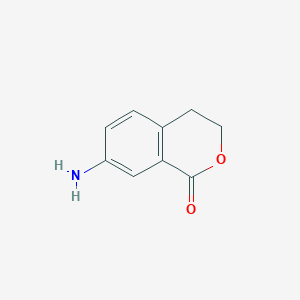

7-Aminoisochroman-1-one

Description

Structural Significance of the Isochroman-1-one (B1199216) Core in Organic Synthesis

The isochroman-1-one core, also known as a dihydroisocoumarin, is a privileged structure in organic synthesis. Its rigid framework and the presence of a lactone (cyclic ester) functionality make it a versatile intermediate for the synthesis of more complex molecules, including various natural products and their analogues. The reactivity of the lactone ring allows for various chemical transformations, providing access to a wide range of derivatives.

The synthesis of the isochroman-1-one skeleton itself can be achieved through several methods, including the palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides. exlibrisgroup.com Another approach involves the selective aerobic oxidation of the benzylic C-H bonds of certain ethers and alkylarenes, a method that is valued for its efficiency and use of a recyclable catalyst. exlibrisgroup.com Furthermore, stereoselective methods have been developed to produce specific isomers of isochroman-1-one derivatives, which is crucial for their application in medicinal chemistry where chirality often dictates biological activity.

The isochroman-1-one framework is a key component in a variety of biologically active compounds, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer effects. google.comsigmaaldrich.com This has spurred significant research into the development of novel synthetic routes and the exploration of the structure-activity relationships of its derivatives.

Contextualization of 7-Aminoisochroman-1-one within the Isochroman-1-one Family

This compound is a specific derivative of the isochroman-1-one core, characterized by the presence of an amino group (-NH2) at the 7-position of the bicyclic system. The introduction of an amino group to the isochroman-1-one scaffold can significantly influence its chemical and physical properties, such as its basicity, polarity, and potential for hydrogen bonding. These changes can, in turn, modulate its biological activity and pharmacokinetic profile.

While extensive research on the broader isochroman-1-one class is well-documented, specific and detailed research findings on this compound are limited in publicly available scientific literature. It is often supplied as a building block for chemical synthesis, suggesting its primary role as an intermediate in the creation of more complex molecules. Its chemical properties are outlined in the table below.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 66122-73-4 |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.18 g/mol |

| IUPAC Name | 7-amino-3,4-dihydro-1H-isochromen-1-one |

This data is compiled from various chemical supplier databases.

The amino group at the 7-position offers a reactive handle for further functionalization, allowing chemists to attach various substituents to the isochroman-1-one core. This capability is crucial in medicinal chemistry for the systematic exploration of structure-activity relationships (SAR) to optimize the biological activity of a lead compound. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to generate a library of derivatives for biological screening.

Although direct research applications of this compound are not widely reported, the significance of amino-substituted heterocyclic compounds in drug discovery is well-established. For example, related amino-substituted heterocyclic cores are found in compounds developed as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy. However, no direct evidence from the conducted research links this compound to PARP inhibition.

Structure

3D Structure

Properties

IUPAC Name |

7-amino-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5H,3-4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWASVJTYFOHEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66122-73-4 | |

| Record name | 7-aminoisochroman-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 7 Aminoisochroman 1 One

Nucleophilic Reactions of the Amino Moiety

The primary amino group at the C-7 position of the isochroman-1-one (B1199216) core is a key handle for nucleophilic reactions, enabling the introduction of a wide array of functional groups. These transformations are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery. Common reactions include acylation, alkylation, and sulfonylation.

Acylation: The amino group of 7-Aminoisochroman-1-one can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amides. For instance, reaction with acetyl chloride would yield 7-acetamidoisochroman-1-one. The conditions for these reactions are generally mild, often employing a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen chloride byproduct.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation. To achieve selective mono-alkylation, reductive amination is a more controlled approach, involving the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

Sulfonylation: The amino group can also be converted to a sulfonamide by reacting with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. Sulfonamides are important functional groups in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors.

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl chloride | Amide |

| Alkylation | Methyl iodide | Amine (mono-, di-alkylated) |

| Reductive Amination | Benzaldehyde, NaBH3CN | Secondary Amine |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

Electrophilic Aromatic Substitutions on the Isochroman-1-one Core

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating amino group. wikipedia.org The amino group is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group (C-6 and C-8). wikipedia.org However, the lactone ring contains an ester group, which is an electron-withdrawing group and a meta-director. The interplay of these two groups governs the regioselectivity of EAS reactions. Given the strong activating and directing effect of the amino group, substitution is expected to occur primarily at the C-6 and C-8 positions.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. Due to the activating nature of the amino group, this reaction would likely proceed under milder conditions than those required for unsubstituted benzene. The primary products would be 6-nitro-7-aminoisochroman-1-one and 8-nitro-7-aminoisochroman-1-one. It is also possible that the amino group itself could be oxidized under harsh nitrating conditions.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using reagents like bromine in acetic acid or N-chlorosuccinimide. youtube.comyoutube.com The strong activation by the amino group may even lead to polyhalogenation if the reaction conditions are not carefully controlled. youtube.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic C-C bond-forming reactions in EAS. wikipedia.orgmasterorganicchemistry.comijpcbs.com However, the presence of the amino group can complicate these reactions as it can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. masterorganicchemistry.com This limitation can sometimes be overcome by first protecting the amino group, for example, by converting it to an amide, which is less basic and still an ortho-, para-director. Following the Friedel-Crafts reaction, the protecting group can be removed to regenerate the amino functionality.

| Reaction | Reagent | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-7-aminoisochroman-1-one, 8-Nitro-7-aminoisochroman-1-one |

| Bromination | Br₂, Acetic Acid | 6-Bromo-7-aminoisochroman-1-one, 8-Bromo-7-aminoisochroman-1-one |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ (with protected amino group) | 6-Acetyl-7-aminoisochroman-1-one, 8-Acetyl-7-aminoisochroman-1-one |

Oxidative and Reductive Manipulations of the Heterocyclic System

The heterocyclic part of this compound, specifically the lactone, can also undergo chemical transformations.

Reduction of the Lactone: The lactone functionality can be reduced to the corresponding diol, 7-amino-1,2-dihydro-1,3-benzenedimethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). acs.org Partial reduction to the corresponding lactol (a cyclic hemiacetal) might be achievable under carefully controlled conditions with milder reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Oxidation: The isochromanone ring itself is an oxidized form of an isochroman. Further oxidation of the aromatic ring is generally difficult without affecting other parts of the molecule, especially the amino group. However, specific oxidative processes targeting the benzylic position (C-4) could potentially be explored, although no specific examples for this compound are readily available in the literature. Research on the oxidation of isochromans to isochromanones has been conducted using various oxidizing agents, including molecular oxygen with a vanadium cluster catalyst. researchgate.netresearchgate.net

Derivatization Strategies for Functional Group Diversification

The presence of both an amino group and a lactone allows for a multitude of derivatization strategies to create a diverse library of compounds. For instance, the amino group can be a starting point for the synthesis of more complex heterocyclic systems. It can be diazotized and then subjected to Sandmeyer-type reactions to introduce a variety of substituents like halogens, cyano, or hydroxyl groups.

Furthermore, the lactone can be opened by hydrolysis to the corresponding carboxylic acid, 2-(hydroxymethyl)-4-aminobenzoic acid. This carboxylic acid can then be used in standard peptide coupling reactions to form amide bonds with various amines or amino acids, a strategy that has been employed in the synthesis of derivatives of the related 7-amino-3,4-dihydroquinolin-2(1H)-one. nih.gov The resulting hydroxyl group from the lactone opening can also be further functionalized.

These derivatization strategies highlight the potential of this compound as a versatile scaffold for the development of new chemical entities with potential applications in various fields of chemistry and medicinal research.

Stereochemical Control and Asymmetric Induction in Aminoisochromanone Chemistry

Principles of Asymmetric Synthesis Applied to Isochromanones

Asymmetric synthesis aims to produce a chiral compound as a single enantiomer or diastereomer. wikipedia.orgchiralpedia.com The fundamental principle behind this is the application of a chiral influence during the reaction, which can originate from the substrate, a reagent, a catalyst, or the reaction environment. wikipedia.org This chiral influence creates a diastereomeric relationship between the transition states leading to the different stereoisomeric products, resulting in an energy difference and, consequently, a preferential formation of one isomer. wikipedia.org

For the isochromanone scaffold, several asymmetric strategies can be envisioned:

Substrate-controlled synthesis: This approach relies on a pre-existing stereocenter within the starting material to direct the formation of new stereocenters. wikipedia.org The inherent chirality of the molecule dictates the facial selectivity of an incoming reagent.

Auxiliary-controlled synthesis: A chiral auxiliary is a chemical moiety that is temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. york.ac.uk

Reagent-controlled synthesis: In this strategy, a chiral reagent is used in stoichiometric amounts to effect a stereoselective transformation on a prochiral substrate. york.ac.uk An example is the use of chiral allylmetal reagents for additions to aldehydes. wikipedia.org

Catalyst-controlled synthesis: This is often the most efficient and desirable method, where a small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. chiralpedia.com The catalyst can be a metal complex with a chiral ligand, an organocatalyst, or an enzyme. chiralpedia.comnih.gov

In the context of 7-aminoisochroman-1-one, catalytic asymmetric synthesis represents a highly promising avenue for accessing enantiomerically pure forms of this and related compounds.

Diastereoselective and Enantioselective Pathways Leading to Isochromanone Stereoisomers

The synthesis of substituted isochromanones often leads to the formation of multiple stereocenters, necessitating control over both diastereoselectivity and enantioselectivity. Diastereoselective reactions produce a preference for one diastereomer over another, while enantioselective reactions favor the formation of one enantiomer. msu.edu

A notable example that illustrates these principles in the context of aminoisochromanones is the organocatalytic one-pot intramolecular Mannich reaction to form 4-aminoisochromanones. While the amino group is at the 4-position, the stereochemical principles are directly translatable to the synthesis of 7-amino derivatives. In a study by D'Erasmo et al., 2-oxopropyl-2-formylbenzoates were reacted with anilines in the presence of a chiral secondary amine catalyst. thieme-connect.comresearchgate.net This reaction creates two new adjacent stereocenters at the C3 and C4 positions, leading to the possibility of cis and trans diastereomers, each as a pair of enantiomers.

The reaction proceeds with high cis-diastereoselectivity, meaning the acetyl group at C3 and the amino group at C4 are on the same face of the newly formed ring. thieme-connect.com The enantioselectivity is controlled by the chiral organocatalyst, which directs the formation of one of the two possible cis-enantiomers. The proposed mechanism involves the formation of a chiral enamine from the ketone and the catalyst, which then attacks the Re-face of the imine generated in situ from the aldehyde and the aniline. This specific trajectory of attack explains the observed high cis-diastereo- and enantioselectivity. thieme-connect.com

Methodologies for Stereocenter Generation and Control

The generation and control of stereocenters in the synthesis of aminoisochromanones can be achieved through various strategic bond formations. The intramolecular Mannich reaction described above is a powerful tool for the simultaneous construction of the heterocyclic ring and the introduction of two stereocenters. thieme-connect.com

Other key methodologies include:

Aldol (B89426) Reactions: Asymmetric intramolecular aldol reactions can be employed to construct the isochromanone core with control over the stereocenter bearing a hydroxyl group.

Michael Additions: The conjugate addition of nucleophiles to a,ß-unsaturated precursors can establish a stereocenter that subsequently directs the formation of the isochromanone ring.

Hydrogenations: Asymmetric hydrogenation of an appropriate unsaturated precursor can set a key stereocenter.

Diels-Alder Reactions: Intramolecular Diels-Alder reactions of suitably substituted precursors can lead to the formation of the isochromanone skeleton with multiple stereocenters controlled in a predictable manner.

The choice of methodology depends on the desired substitution pattern and the availability of starting materials. For this compound, a key challenge is to devise a synthetic route where the amino group is either present in the starting material or can be introduced at a later stage without compromising the stereochemical integrity of the molecule.

Chiral Catalysis and Reagent-Controlled Asymmetric Induction

Chiral catalysis is a powerful strategy for achieving high enantioselectivity in the synthesis of isochromanones. Both metal-based catalysts and organocatalysts have proven effective.

In the synthesis of 4-aminoisochromanones, various chiral pyrrolidine (B122466) derivatives were screened as organocatalysts for the intramolecular Mannich reaction. thieme-connect.comresearchgate.net (S)-proline and a tetrazole-substituted proline derivative were found to be highly effective, affording the desired products in good yields and with excellent stereoselectivity. thieme-connect.com The catalyst plays a crucial role in the formation of the chiral enamine intermediate and in controlling the facial selectivity of its attack on the imine. thieme-connect.com

The following table summarizes the results of the catalyst screening for the synthesis of a 4-aminoisochromanone derivative, highlighting the impact of the catalyst structure on the reaction outcome. thieme-connect.comresearchgate.net

| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |

| A (Tetrazole-substituted proline) | DMSO | 70 | >99:1 | 99 |

| (S)-Proline B | DMSO | 47 | 97:3 | 99 |

| C (Diphenylprolinol silyl (B83357) ether) | CH2Cl2 | - | - | - |

| (S)-2-(Triflylaminomethyl)pyrrolidine D | DMSO | - | - | - |

| Jørgensen-Hayashi catalyst E | CH2Cl2 | - | - | - |

| Data sourced from D'Erasmo, N., et al. (2016). thieme-connect.comresearchgate.net |

Beyond organocatalysis, metal-based chiral catalysts, such as those derived from rhodium, copper, and zinc, are also employed in the asymmetric synthesis of related heterocyclic systems and could be adapted for this compound. nih.govrsc.orgnih.govmdpi.com For instance, chiral copper(I)-phosphine complexes have been used for the asymmetric alkylation of α-imino-esters, a reaction type that could be envisioned in a synthetic route towards amino-substituted isochromanones. nih.gov

Reagent-controlled asymmetric induction, where a stoichiometric chiral reagent dictates the stereochemical outcome, is another viable approach. wikipedia.org For example, chiral boron-based reagents are widely used for the asymmetric reduction of ketones or the asymmetric allylation of aldehydes, which could be key steps in a multi-step synthesis of a chiral this compound precursor. nih.gov

Analytical Methodologies for Enantiomeric and Diastereomeric Purity Assessment

The successful development of a stereoselective synthesis requires reliable analytical methods to determine the enantiomeric and diastereomeric purity of the products. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. nih.govchromatographyonline.comamericanpharmaceuticalreview.com

Enantiomeric Purity (ee): The enantiomeric excess is typically determined by HPLC using a chiral stationary phase (CSP). chromatographyonline.comchromatographyonline.com The two enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification. chromatographyonline.com In the study of 4-aminoisochromanones, the enantiomeric excess was determined by HPLC analysis on a chiral stationary phase. thieme-connect.comresearchgate.net

Diastereomeric Purity (dr): The diastereomeric ratio can often be determined using standard, achiral HPLC columns, as diastereomers have different physical properties and thus can be separated. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique.

Diastereomeric Purity (dr): 1H NMR spectroscopy is often sufficient to determine the diastereomeric ratio, as the corresponding protons in different diastereomers are in chemically non-equivalent environments and will exhibit distinct signals. nih.gov

Enantiomeric Purity (ee): To determine the enantiomeric excess by NMR, a chiral auxiliary or a chiral solvating agent is typically added to the sample. This converts the enantiomers into diastereomeric complexes or solvates, which will have different NMR spectra, allowing for the quantification of each enantiomer. libretexts.org

Quantitative NMR (qNMR) can also be employed for the precise determination of diastereomeric excess. nih.gov This technique involves using a 90° excitation pulse and a sufficiently long recycle delay to ensure accurate integration of the signals corresponding to each diastereomer. nih.gov

The following table outlines the primary analytical techniques used for stereochemical purity assessment.

| Purity Assessed | Technique | Principle |

| Enantiomeric Excess (ee) | Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. chromatographyonline.comchromatographyonline.com |

| NMR with Chiral Additives | Formation of diastereomeric species in situ, resulting in distinguishable NMR signals. libretexts.org | |

| Diastereomeric Ratio (dr) | Achiral HPLC | Separation of diastereomers based on their different physical properties. nih.gov |

| 1H NMR Spectroscopy | Different chemical environments for protons in diastereomers lead to distinct signals that can be integrated. nih.gov |

Mechanistic Insights and Computational Investigations of 7 Aminoisochroman 1 One Reactions

Detailed Mechanistic Elucidation of Formation and Transformation Pathways

The formation of the isochromanone core, a key feature of 7-Aminoisochroman-1-one, can be achieved through various synthetic strategies. One notable method involves an intramolecular Mannich reaction. researchgate.net This reaction, catalyzed by a secondary amine, proceeds through the formation of an enamine intermediate from a 2-formylbenzoate (B1231588) precursor. The subsequent intramolecular cyclization, involving the nucleophilic attack of the enamine onto an iminium ion, leads to the formation of the heterocyclic ring system. researchgate.net The specific placement of the amino group at the 7-position is determined by the substitution pattern of the initial aromatic precursor.

Transformations of this compound often involve reactions targeting the amino group or the lactone functionality. For instance, the amino group can undergo standard transformations such as acylation or alkylation. The lactone ring can be opened under hydrolytic conditions, although this is generally less common in synthetic applications where the isochromanone core is the desired scaffold.

Kinetic investigations into related amination reactions, such as nucleophilic aromatic substitution (SNAr), have revealed complex mechanistic pathways. rsc.org The choice of base and reaction conditions can significantly influence the reaction profile, sometimes leading to sigmoidal concentration profiles that suggest the in-situ formation of a catalytic species. rsc.org While not directly studying this compound, these findings highlight the potential for intricate mechanistic details in related amination processes and underscore the importance of detailed kinetic analysis in understanding reaction pathways. rsc.org

Kinetic and Thermodynamic Profiling of Key Reactions

The outcome of chemical reactions is often governed by a delicate balance between kinetic and thermodynamic factors. wikipedia.orglibretexts.org In the context of this compound synthesis, particularly in reactions that establish stereocenters, understanding this balance is crucial for controlling the product distribution.

A reaction is under kinetic control when the product that forms the fastest is the major product. This typically occurs at lower temperatures and shorter reaction times, where the reaction is irreversible and the product distribution reflects the relative heights of the activation energy barriers leading to the different products. wikipedia.orglibretexts.org The product with the lower activation energy of formation will predominate.

Conversely, a reaction is under thermodynamic control when the most stable product is the major product. This is favored at higher temperatures and longer reaction times, allowing for equilibrium to be established between the products. wikipedia.orglibretexts.org The product distribution then reflects the relative Gibbs free energies of the products themselves.

In the context of synthesizing substituted isochromanones, such as those derived from intramolecular Mannich reactions, the stereoselectivity of the reaction is a key consideration. researchgate.net The formation of cis or trans diastereomers can be influenced by the reaction conditions. For example, a reaction might kinetically favor the formation of one diastereomer due to a lower energy transition state, while the other diastereomer might be thermodynamically more stable. By carefully selecting the temperature and reaction time, it is possible to favor the formation of either the kinetic or the thermodynamic product. wikipedia.orglibretexts.org

| Control Type | Favored Conditions | Product Determining Factor | Resulting Product |

| Kinetic | Low Temperature, Short Reaction Time | Lower Activation Energy | Fastest-forming product |

| Thermodynamic | High Temperature, Long Reaction Time | Lower Gibbs Free Energy | Most stable product |

Computational Chemistry: Theoretical Approaches to Structure-Reactivity Relationships

Computational chemistry has become an indispensable tool for investigating chemical reactions, offering insights that are often difficult to obtain through experimental means alone. rsc.orgunipd.it Quantum chemical calculations, in particular, allow for the detailed examination of electronic structure and the energetic profiling of reaction pathways. rsc.orgrsc.org

Electronic Structure Analysis via Quantum Chemical Calculations

The electronic structure of a molecule is fundamental to its reactivity. nih.govyoutube.com Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed picture of the electron distribution within this compound. chimicatechnoacta.ru This analysis can reveal key features that govern its chemical behavior.

Methods like Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution on each atom, providing insights into which sites are most susceptible to electrophilic or nucleophilic attack. mdpi.com For this compound, such calculations would likely show a high electron density on the nitrogen atom of the amino group and on the oxygen atoms of the lactone, while the carbonyl carbon would be electron-deficient.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. chimicatechnoacta.ru The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO provides information about its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the amino group and the aromatic ring, while the LUMO would be centered on the carbonyl group of the lactone. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. chimicatechnoacta.ru

| Parameter | Information Provided | Relevance to this compound |

| Atomic Charges | Electron density distribution | Identifies nucleophilic (N, O) and electrophilic (C=O) sites |

| HOMO | Electron-donating ability | Indicates reactivity towards electrophiles, likely at the amino group and aromatic ring |

| LUMO | Electron-accepting ability | Indicates reactivity towards nucleophiles, likely at the carbonyl carbon |

| HOMO-LUMO Gap | Kinetic stability and reactivity | A smaller gap suggests higher reactivity |

Transition State Investigations for Understanding Stereoselectivity

When a reaction can lead to multiple stereoisomers, the observed stereoselectivity is determined by the relative energies of the transition states leading to each isomer. nih.gov Computational chemistry provides a powerful means to locate and characterize these transition states, thereby explaining and predicting the stereochemical outcome of a reaction. rsc.orgnih.gov

For reactions involving the formation of substituted isochromanones, such as the intramolecular Mannich reaction, multiple stereocenters can be created. researchgate.net The relative orientation of the substituents in the transition state determines the stereochemistry of the product. For example, in the cyclization step, the approach of the nucleophile to the electrophile can occur from different faces, leading to different diastereomers.

By calculating the energies of the various possible transition state structures, it is possible to identify the lowest energy pathway and thus predict the major stereoisomer. nih.gov For instance, in aldol-type reactions, chair-like transition states are often favored over boat-like transition states, leading to a specific stereochemical outcome. nih.gov Similar principles apply to the intramolecular Mannich reaction leading to isochromanones. Computational studies can elucidate the specific non-covalent interactions, such as hydrogen bonding or steric repulsion, that stabilize or destabilize different transition state geometries, providing a rational basis for the observed high stereoselectivities. researchgate.net

Advanced Characterization Techniques for Structural Confirmation and Purity Analysis

Spectroscopic Methods for Definitive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for structural elucidation in organic chemistry. For 7-Aminoisochroman-1-one, ¹H NMR and ¹³C NMR spectra would provide a detailed map of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all non-exchangeable protons. The chemical shift of each proton is influenced by its local electronic environment, providing clues to its position within the molecule. Proximity to electronegative atoms like oxygen and nitrogen, as well as the effects of the aromatic ring, cause predictable shifts. For this compound, one would expect to see distinct signals for the aromatic protons, the diastereotopic protons of the CH₂ group adjacent to the oxygen, the protons of the other CH₂ group, and the protons of the amine group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. It is particularly useful for identifying quaternary carbons, such as the carbonyl carbon of the lactone and the aromatic carbons bonded to the amine and ether functionalities.

Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 6.5 - 7.5 | Multiplets | 3H |

| Methylene (-O-CH₂-) | 4.0 - 4.5 | Triplet or Multiplet | 2H |

| Methylene (-CH₂-Ar) | 2.8 - 3.2 | Triplet or Multiplet | 2H |

Note: Expected values are based on standard chemical shift ranges for similar structural motifs. The exact values can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds. The IR spectrum of this compound would be expected to show distinct absorption bands confirming its key structural features.

Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Lactone (Ester) | C=O stretch | 1710 - 1750 |

| Amine | N-H stretch | 3300 - 3500 (two bands) |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Ether | C-O stretch | 1050 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural confirmation, high-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound by providing a highly accurate mass measurement. The molecular formula of this compound is C₉H₉NO₂.

The mass spectrum typically shows a molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound. Fragmentation patterns, caused by the breakdown of the molecular ion, provide valuable structural information.

Expected Mass Spectrometry Data for this compound

| Data Point | Description | Expected m/z Value |

|---|---|---|

| Molecular Ion [M]⁺ | Corresponds to the intact molecule C₉H₉NO₂ | 163.06 |

| Fragment 1 | Loss of CO (from lactone) | 135.07 |

Note: The molecular ion peak is the ion corresponding to the entire molecule. Fragmentation follows predictable chemical pathways, and the resulting fragments help piece together the molecular structure.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities and for resolving its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Since this compound is a chiral molecule, its enantiomers will have identical physical properties in an achiral environment, making them inseparable by standard HPLC. Chiral HPLC is the premier technique for separating and quantifying the individual enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The development of a chiral separation method involves screening various CSPs. For a primary amine like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based phases are often effective. The separation mechanism relies on forming transient diastereomeric complexes through interactions like hydrogen bonding, π-π interactions, and steric hindrance.

Example of a Chiral HPLC Method Development Approach

| Parameter | Description |

|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) or Cyclodextrin-based CSP. |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). Additives like diethylamine (B46881) (DEA) may be used to improve peak shape for basic analytes. |

| Detection | UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm). |

| Quantification | The area under each enantiomeric peak is proportional to its concentration, allowing for the determination of enantiomeric excess (e.e.) or enantiomeric purity. |

Gas Chromatography (GC)

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. Direct analysis of this compound by GC can be challenging due to its relatively low volatility and the presence of a polar primary amine group, which can lead to poor peak shape and column adsorption.

To overcome these issues, derivatization is often employed. The primary amine group can be converted into a less polar, more volatile derivative (e.g., an amide or a silyl (B83357) derivative). This process makes the compound more suitable for GC analysis. The separation is then carried out on a column with a suitable stationary phase, and a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is used for detection and quantification.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Aminoisochroman-1-one, and how can purity and structural identity be validated?

- Methodological Answer : Synthesis typically involves functionalization of the isochromanone core via substitution or reduction reactions. For example, amination at the 7-position can be achieved using nucleophilic agents like ammonia derivatives under controlled pH and temperature conditions .

- Validation : Purity is confirmed via HPLC (≥95% purity threshold) and structural identity via /-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For novel derivatives, X-ray crystallography may be employed to confirm stereochemistry .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Key Techniques :

- NMR : Assign peaks for the amino group (δ 1.5–2.5 ppm for NH) and carbonyl resonance (δ 170–180 ppm for the ketone).

- MS : Confirm molecular ion [M+H] and fragmentation patterns.

- IR : Identify N-H stretching (3200–3500 cm) and C=O absorption (~1680 cm) .

- Data Interpretation : Cross-validate spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities in tautomeric forms or conformational isomers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in this compound synthesis?

- Experimental Design :

- Variables : Test solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., Pd/C for hydrogenation).

- DOE (Design of Experiments) : Use factorial designs to identify synergistic effects. For example, a 2 factorial design evaluates solvent, temperature, and catalyst .

- Outcome Metrics : Track yield, enantiomeric excess (for chiral derivatives), and byproduct formation via GC-MS or UPLC .

Q. What strategies can resolve contradictory biological activity data for this compound across studies?

- Contradiction Analysis :

- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound solubility (use DMSO controls ≤0.1% v/v).

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance (p < 0.05) and report confidence intervals .

- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends in IC values across targets like kinase inhibitors .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound derivatives?

- SAR Framework :

- Scaffold Modifications : Introduce substituents at positions 3, 4, or 8 to probe steric/electronic effects.

- Biological Testing : Use standardized assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls .

- Data Integration : Employ cheminformatics tools (e.g., molecular docking, QSAR models) to correlate structural features with activity .

Methodological Best Practices

Q. What statistical approaches ensure reproducibility in pharmacological studies involving this compound?

- Guidelines :

- Sample Size : Calculate using power analysis (α = 0.05, β = 0.20) to avoid Type I/II errors.

- Replicates : Perform triplicate measurements for in vitro assays and include independent validation cohorts .

- Reporting : Adhere to ARRIVE or MIAME standards for transparent data sharing .

Q. How can researchers address challenges in scaling up this compound synthesis for preclinical trials?

- Scale-Up Considerations :

- Purification : Transition from column chromatography to recrystallization or continuous flow systems.

- Process Safety : Assess exothermic reactions via DSC (differential scanning calorimetry) and implement quenching protocols .

- Quality Control : Monitor batch-to-batch consistency using LC-MS and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.